molecular formula C15H27N3O3 B7914937 (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7914937
M. Wt: 297.39 g/mol
InChI Key: DHLMLLZDPSNBHT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral piperidine derivative featuring a tert-butyl carbamate protective group, a cyclopropane ring, and a glycinamide substituent. Its stereospecific (S)-configuration at the piperidine ring and cyclopropane-linked amino-acetyl moiety make it a critical intermediate in medicinal chemistry, particularly for protease inhibitor synthesis or peptide-based drug discovery. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes.

Properties

IUPAC Name

tert-butyl (3S)-3-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-4-5-12(10-17)18(11-6-7-11)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLMLLZDPSNBHT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known as AM95082, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H27N3O3C_{15}H_{27}N_{3}O_{3}. Its structure features a piperidine ring substituted with an amino-acetyl group and a cyclopropyl amino moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action:

  • Cholinesterase Inhibition : Analogous compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission and cognitive function .
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which may protect cells from oxidative stress and contribute to their neuroprotective effects .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Activity Mechanism Reference
Cholinesterase InhibitionIncreases acetylcholine levels
Antioxidant ActivityScavenges free radicals
Neuroprotective EffectsProtects neurons from degeneration
Anticancer PotentialInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Neuroprotective Studies : A study evaluated the neuroprotective effects of various piperidine derivatives, including AM95082, against oxidative stress-induced neuronal cell death. Results indicated that these compounds significantly reduced cell death rates compared to controls, suggesting their potential as neuroprotective agents .
  • Anticancer Activity : Another study explored the anticancer properties of piperidine derivatives. The results demonstrated that certain analogs exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis through mitochondrial pathways. Although specific data on AM95082 is limited, its structural similarities suggest potential efficacy in cancer treatment .
  • Cholinesterase Inhibition : The inhibitory potency against AChE was assessed for several piperidine derivatives. The IC50 values ranged from 0.10 μM to 5.10 μM for structurally similar compounds, indicating that AM95082 may also possess significant cholinesterase inhibitory activity, making it a candidate for further investigation in Alzheimer’s therapeutics .

Comparison with Similar Compounds

(R)-Enantiomer: (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Key Differences :

  • Synthetic Utility : While the (S)-form is often prioritized for drug development due to higher bioactivity in certain contexts, the (R)-enantiomer may serve as a negative control in pharmacological assays .

Table 1: Structural and Physicochemical Comparison

Property (S)-Isomer (R)-Isomer
Configuration at Piperidine S R
Molecular Formula C14H24N3O3 (estimated*) C14H24N3O3
Potential Bioactivity Higher protease inhibition (hypothesized) Lower or inactive in target assays

(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0)

Key Differences :

  • Substituent Variation: Replaces the amino-acetyl group with a branched 2-amino-3-methyl-butyryl chain, introducing steric bulk and lipophilicity .
  • Biological Implications : The bulky side chain may reduce solubility in aqueous media (logP ~1.8) but enhance membrane permeability, making it suitable for CNS-targeting therapeutics .

Table 2: Substituent and Functional Comparison

Property Target Compound CAS 864754-29-0
Side Chain Structure Glycinamide (small, polar) 3-Methyl-butyrylamino (branched, lipophilic)
Molecular Formula C14H24N3O3 C15H29N3O3
Molecular Weight ~294.36 g/mol 299.41 g/mol
Applications Protease inhibition Peptide backbone modification

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1354004-64-0)

Key Differences :

  • Functional Group: Replaces the amino-acetyl with a carboxymethyl group, introducing a carboxylic acid moiety.
  • Reactivity : The carboxylic acid enables conjugation reactions (e.g., amide bond formation), expanding its utility in prodrug design .

Table 3: Reactivity and Solubility Comparison

Property Target Compound CAS 1354004-64-0
Functional Group Amino-acetyl (neutral, H-bond donor) Carboxymethyl (acidic, ionic)
Molecular Formula C14H24N3O3 C15H26N2O4
Aqueous Solubility Moderate (DMSO-soluble) High (water-miscible at acidic pH)
Primary Use Intermediate for inhibitors Linker in bioconjugation

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclopropane amine derivatives. For example:

Cyclopropylamine activation : React cyclopropylamine with acetylating agents (e.g., chloroacetyl chloride) to form the 2-aminoacetyl intermediate.

Piperidine coupling : Introduce the tert-butyloxycarbonyl (Boc)-protected piperidine via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., DCM, DMF) .

Stereochemical control : Use chiral catalysts (e.g., L-proline derivatives) or chiral resolution techniques to ensure the (S)-configuration .

  • Critical Note : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is essential to remove unreacted amines or Boc-deprotected byproducts .

Q. How is the compound structurally characterized to confirm its configuration and purity?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropyl proton splitting patterns (δ 0.5–1.5 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₂₇N₃O₃: 298.2022) .
  • X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction of analogous piperidine-Boc derivatives has been utilized .

Q. What purification strategies are effective for isolating intermediates during synthesis?

  • Methodological Answer :

  • Flash chromatography : Use silica gel with gradient elution (e.g., 5–30% EtOAc in hexane) to separate Boc-protected intermediates from deprotected byproducts .
  • Recrystallization : Optimize solvent systems (e.g., toluene/hexane) for crystalline intermediates, particularly for cyclopropyl-containing moieties .

Advanced Research Challenges

Q. How can enantioselective synthesis be optimized to achieve >95% ee for the (S)-configured product?

  • Methodological Answer :

  • Chiral auxiliaries : Employ Evans’ oxazolidinones or Ellman’s sulfinamide chemistry during the cyclopropane-amine coupling step .
  • Asymmetric catalysis : Use palladium-catalyzed asymmetric allylic alkylation (AAA) or organocatalytic methods (e.g., proline derivatives) for stereocontrol .
  • Data contradiction resolution : If ee <90%, analyze reaction conditions (temperature, solvent polarity) via DOE (Design of Experiments) to identify critical variables .

Q. How to address discrepancies in reported spectral data for cyclopropyl-piperidine derivatives?

  • Methodological Answer :

  • Cross-validation : Compare NMR chemical shifts with structurally similar compounds (e.g., tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate, δ 1.4 ppm for Boc-group) .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR shifts and resolve ambiguities in cyclopropyl ring strain effects .

Q. What strategies mitigate instability of the tert-butyl ester group under acidic/basic conditions?

  • Methodological Answer :

  • pH-controlled reactions : Avoid strong acids (e.g., TFA) during Boc deprotection; use milder conditions (e.g., HCl in dioxane) .
  • Protection alternatives : Compare stability with other carbamates (e.g., Fmoc) in parallel experiments .

Q. How is this compound utilized as a building block in bioactive molecule synthesis?

  • Methodological Answer :

  • Peptide coupling : Use HATU/DIPEA-mediated amide bond formation to conjugate the aminoacetyl group to pharmacophores (e.g., kinase inhibitors) .
  • Case study : Analogous piperidine-Boc derivatives have served as intermediates in kinase inhibitor synthesis, enhancing solubility via the tert-butyl group .

Q. What experimental designs optimize reaction yields in multi-step syntheses?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., cyclopropane ring formation) to improve heat dissipation and scalability .
  • DOE optimization : Use Taguchi or Plackett-Burman designs to screen variables (temperature, catalyst loading, solvent ratio) for maximum yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.